

The Genesis and Evolution of Benzene-1,3,5-tricarboxamides: A Technical Guide

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Compound of Interest

Compound Name: Benzene-1,3,5-tricarboxamide

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An in-depth exploration of the discovery, synthesis, and supramolecular properties of **Benzene-1,3,5-tricarboxamide** (BTA) compounds, tailored for researchers, scientists, and drug development professionals.

Executive Summary

First synthesized in 1915 by Theodor Curtius, **Benzene-1,3,5-tricarboxamide** (BTA) and its derivatives have evolved from a chemical curiosity into a cornerstone of supramolecular chemistry and materials science.^[1] The intrinsic C₃ symmetry of the BTA core, coupled with its capacity for forming threefold intermolecular hydrogen bonds and engaging in π - π stacking, enables the self-assembly of these molecules into well-defined, one-dimensional supramolecular polymers. This guide provides a comprehensive overview of the historical discovery, the evolution of synthetic methodologies, a compilation of key quantitative data, detailed experimental protocols, and visualizations of the fundamental processes involved in the study of BTA compounds.

Discovery and Historical Context

The journey of **Benzene-1,3,5-tricarboxamide** began in the laboratory of German chemist Theodor Curtius. In a 1915 publication in the *Journal für praktische Chemie*, Curtius described the synthesis of benzene-1,3,5-tricarboxylic acid trihydrazide, the direct precursor to the tricarboxamide.^{[2][3]} This work was part of his broader, extensive research into hydrazides and azides of organic acids. While the initial discovery did not explore the supramolecular properties of BTAs, it laid the essential groundwork for their future development. It was not until

decades later that the unique self-assembly capabilities of BTAs were recognized and harnessed, propelling them to the forefront of supramolecular chemistry.

Evolution of Synthetic Methodologies

The synthesis of BTA derivatives has significantly advanced from the early 20th-century methods. Modern synthetic chemistry offers a variety of routes to these versatile molecules, allowing for the introduction of a wide range of functional groups to tune their properties.

The Classical Approach: Acylation of Amines

The most prevalent and straightforward method for synthesizing BTA derivatives involves the reaction of 1,3,5-benzenetricarbonyl trichloride (trimesoyl chloride) with a primary or secondary amine. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of the amine determines the functionality of the resulting BTA's side chains, which can be tailored to impart specific solubility, chirality, or other desired characteristics.

Modern Strategies for Functionalized BTAs

To overcome challenges associated with the synthesis of asymmetrically functionalized BTAs, more sophisticated methods have been developed. One such approach begins with commercially available 5-aminoisophthalic acid. This starting material allows for a more controlled and less statistical introduction of different side chains, reducing the number of synthetic steps and improving overall yields for complex BTA derivatives.

Quantitative Analysis of BTA Self-Assembly

The self-assembly of BTA derivatives into supramolecular polymers is a thermodynamically driven process. The stability and cooperativity of this assembly can be quantified by various thermodynamic parameters. The following table summarizes key data for a selection of BTA derivatives, illustrating the impact of side-chain structure and solvent on the self-assembly process.

BTA Derivative	Solvent	Te (°C)	ΔH° (kJ/mol)	ΔS° (J/mol·K)	Ka (M-1)	Cooperativity (σ)	Reference
(R)-1	n-Heptane	58.5	-	-	-	5.7×10^{-7}	[Accounts of Chemical Research, 2017, 50(8), 1955-1963]
(R)-1	MCH	37.5	-109	-295	3.0×10^7	3.7×10^{-6}	[Accounts of Chemical Research, 2017, 50(8), 1955-1963]
2	MCH	19.5	-81	-226	1.8×10^6	2.5×10^{-4}	[Accounts of Chemical Research, 2017, 50(8), 1955-1963]
11	MCH	20.0	-	-	-	3.2×10^{-4}	[Accounts of Chemical Research, 2017, 50(8), 1955-1963]

Table 1: Thermodynamic Parameters for the Self-Assembly of Selected BTA Derivatives. Te: Elongation Temperature; ΔH° : Enthalpy of Aggregation; ΔS° : Entropy of Aggregation; Ka: Association Constant; σ : Cooperativity Factor; MCH: Methylcyclohexane. Data extracted from[4][5].

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of representative BTA compounds.

Synthesis of an Alkyl-Substituted BTA (C12-BTA)

Materials:

- 1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride)
- Dodecylamine
- Triethylamine
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate

Procedure:

- Dissolve dodecylamine (3.3 equivalents) and triethylamine (3.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of trimesoyl chloride (1 equivalent) in anhydrous THF to the cooled amine solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction by adding water.
- Extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure C12-BTA.

Synthesis of a Water-Soluble BTA (OEG-BTA)

Materials:

- 1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride)
- Amino-terminated oligo(ethylene glycol) monomethyl ether (e.g., $\text{H}_2\text{N}-(\text{CH}_2\text{CH}_2\text{O})_n\text{-CH}_3$, $n \approx 7$)
- Triethylamine
- Anhydrous Dichloromethane (DCM)
- Deionized water
- Dialysis tubing (MWCO 1 kDa)

Procedure:

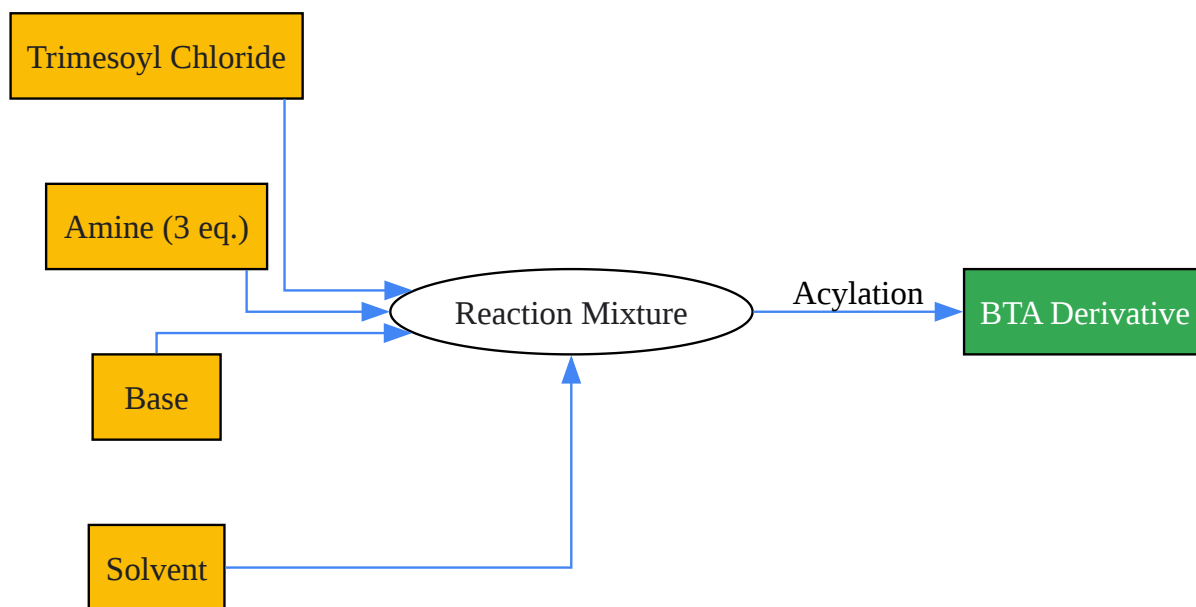
- Follow a similar procedure as for C12-BTA, using amino-terminated oligo(ethylene glycol) monomethyl ether as the amine and anhydrous DCM as the solvent.
- After the reaction is complete, remove the solvent under reduced pressure.
- Dissolve the crude product in a minimal amount of deionized water.
- Transfer the aqueous solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 12 hours to remove salts and low molecular weight impurities.
- Lyophilize the dialyzed solution to obtain the pure OEG-BTA as a white solid.

Characterization Protocols

- Prepare a hydrogel of the desired concentration by dissolving the water-soluble BTA in water and allowing it to self-assemble.
- Perform a time sweep experiment to determine the gelation time.
- Conduct a strain sweep to identify the linear viscoelastic region (LVER).
- Perform a frequency sweep within the LVER to determine the storage (G') and loss (G'') moduli as a function of frequency.^{[6][7]}
- Prepare a dilute solution of the BTA derivative in an appropriate solvent.
- Deposit a small drop of the solution onto a freshly cleaved mica or silicon wafer substrate.
- Allow the solvent to evaporate slowly in a controlled environment.
- Image the dried sample using an AFM in tapping mode to visualize the self-assembled nanofibers.^{[8][9]}

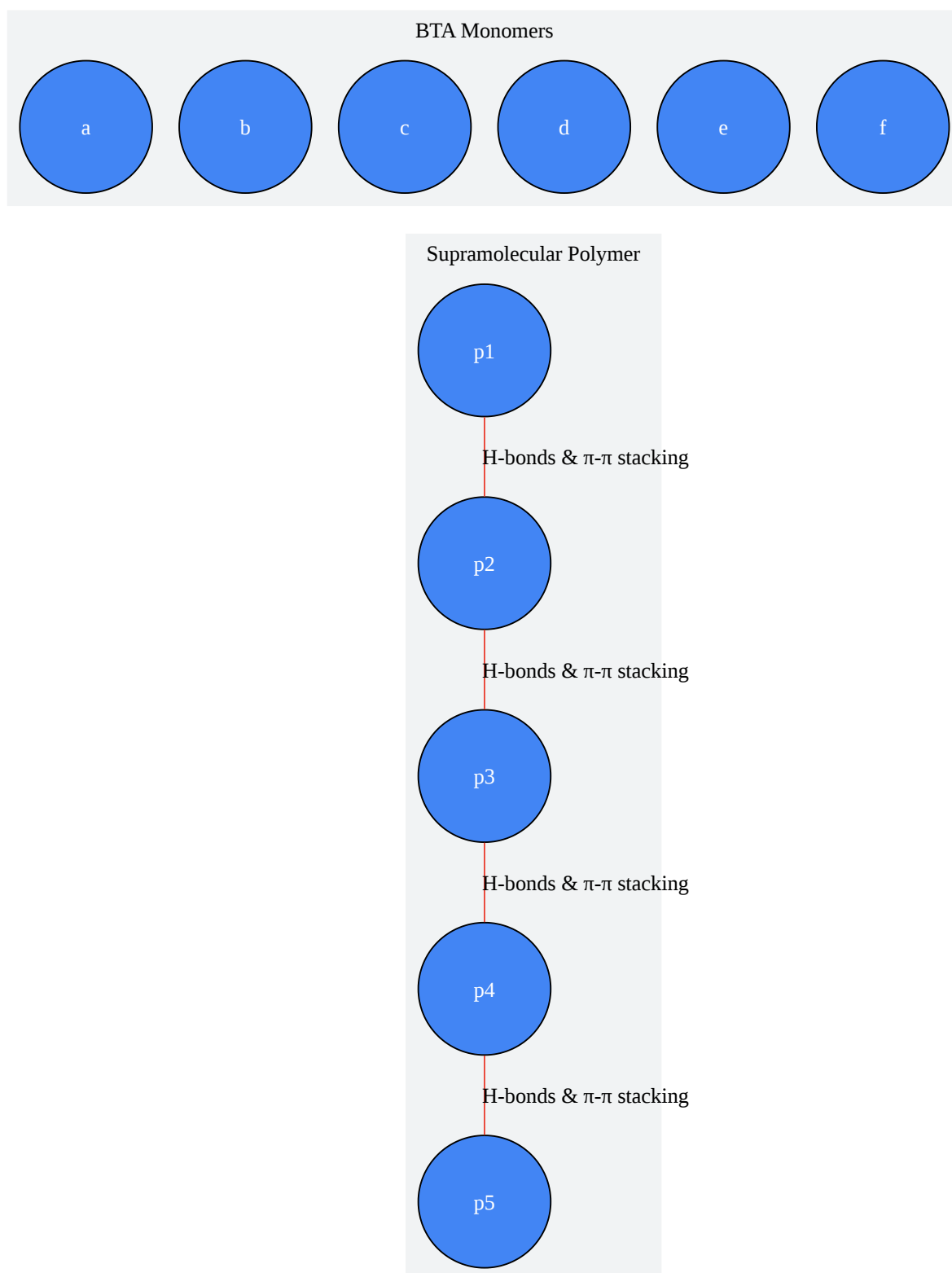
Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental aspects of BTA chemistry.



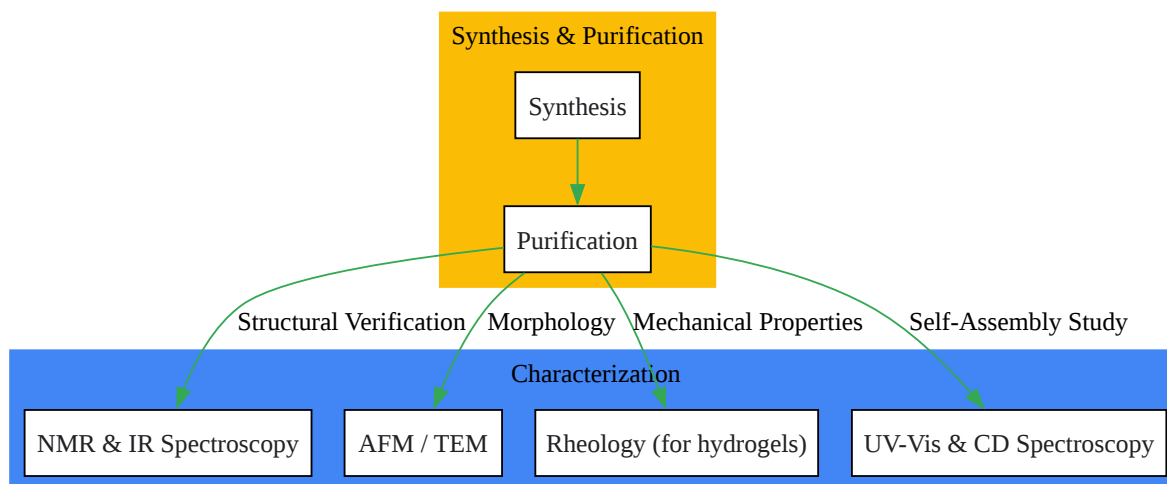
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Figure 1: General synthetic scheme for **Benzene-1,3,5-tricarboxamide** derivatives.



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Figure 2: Self-assembly of BTA monomers into a one-dimensional supramolecular polymer.



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Figure 3: Typical experimental workflow for the study of BTA compounds.

Conclusion

From their initial synthesis over a century ago, **Benzene-1,3,5-tricarboxamide** compounds have become a versatile and powerful platform in supramolecular chemistry. The ability to readily tune their chemical and physical properties through synthetic modification, combined with their predictable self-assembly into well-ordered nanostructures, has led to their application in diverse fields, including the development of novel biomaterials and drug delivery systems. A thorough understanding of their history, synthesis, and quantitative behavior is essential for the continued innovation and application of these remarkable molecules.

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